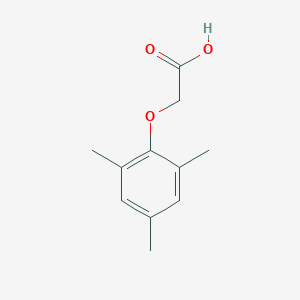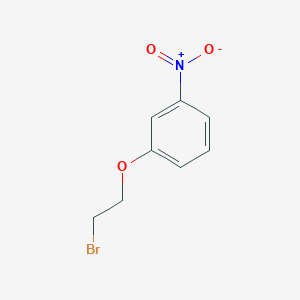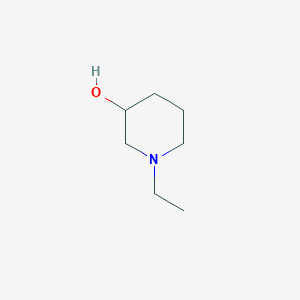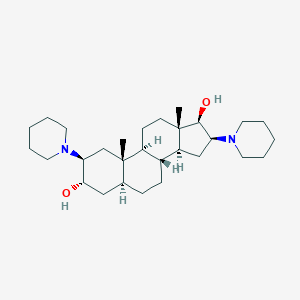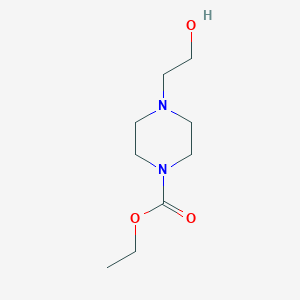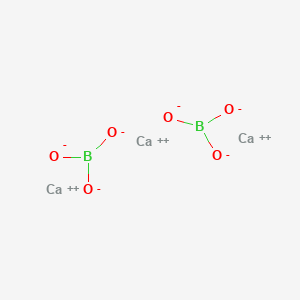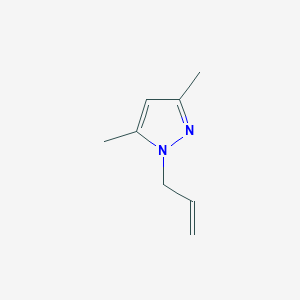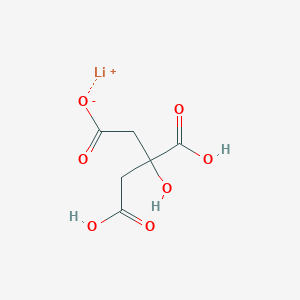
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate, also known as lithium succinate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of succinic acid and lithium, and it has been shown to have promising effects on various biological processes. In
Wissenschaftliche Forschungsanwendungen
Circadian Rhythm Regulation
Lithium is a potent inhibitor of glycogen synthase kinase 3 (GSK3), which plays a key role in regulating circadian rhythms. Research shows that lithium treatment leads to the degradation of the nuclear receptor Rev-erbα and activation of the clock gene Bmal1, indicating its critical role in the peripheral clock and as a biological target of lithium therapy (Yin, Wang, Klein, & Lazar, 2006).
Neurodegenerative Diseases
Lithium has been explored for its neuroprotective properties, particularly in Alzheimer's disease. It reduces tau phosphorylation, enhances microtubule assembly, and promotes neuroprotection, making it a potential intervention for neurodegenerative disorders (Hong, Chen, Klein, & Lee, 1997); (Forlenza, De-Paula, & Diniz, 2014).
Cancer Research
In cancer research, lithium chloride's effects on breast cancer cells (MCF-7) have been studied. It demonstrates a dose-dependent biphasic effect, influencing cell survival and apoptosis through regulation of GSK-3β and other signaling molecules (Suganthi, Sangeetha, Gayathri, & Sankar, 2012).
Dental Applications
Lithium ions have been used in bioactive scaffolds for periodontal tissue engineering, demonstrating favorable effects on cementogenic differentiation of human periodontal ligament-derived cells. This application is significant for periodontal regenerative therapies (Han, Wu, Chang, & Xiao, 2012).
Aging Research
In aging research, lithium's effects have been studied in Caenorhabditis elegans, showing that lithium exposure increases survival and modulates histone methylation and chromatin structure, suggesting a novel mechanism for lifespan extension (McColl et al., 2008).
Synaptic Plasticity
Lithium influences synaptic plasticity by inhibiting glycogen synthase kinase (GSK)-3beta, a kinase highly expressed in the central nervous system. This inhibition affects neuronal plasticity, suggesting potential for new bipolar disorder treatments (Salinas & Hall, 1999).
Material Science
In the field of material science, lithium has been studied for its applications in thin-film lithium and lithium-ion batteries. These batteries are significant for consumer and medical products, and they provide a research tool for characterizing the properties of lithium intercalation compounds in thin-film form (Bates, 2000).
Bone Tissue Engineering
Lithium ions are studied for their bioactivity in bone-tissue engineering, showing positive effects on osteogenic differentiation of stem cells and potential applications in theranostics (Alicka et al., 2019).
Eigenschaften
CAS-Nummer |
10377-38-5 |
|---|---|
Produktname |
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate |
Molekularformel |
C6H5Li3O7 |
Molekulargewicht |
198.1 g/mol |
IUPAC-Name |
lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WJSIUCDMWSDDCE-UHFFFAOYSA-K |
SMILES |
[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Andere CAS-Nummern |
10377-38-5 919-16-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10377-38-5 (lithium salt) |
Synonyme |
Litarex lithium citrate monolithium citrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




